Diethyl 4-hydroxy-5-methylisophthalate Diethyl 4-hydroxy-5-methylisophthalate
Brand Name: Vulcanchem
CAS No.: 7504-67-8
VCID: VC3877293
InChI: InChI=1S/C13H16O5/c1-4-17-12(15)9-6-8(3)11(14)10(7-9)13(16)18-5-2/h6-7,14H,4-5H2,1-3H3
SMILES: CCOC(=O)C1=CC(=C(C(=C1)C)O)C(=O)OCC
Molecular Formula: C13H16O5
Molecular Weight: 252.26 g/mol

Diethyl 4-hydroxy-5-methylisophthalate

CAS No.: 7504-67-8

Cat. No.: VC3877293

Molecular Formula: C13H16O5

Molecular Weight: 252.26 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 4-hydroxy-5-methylisophthalate - 7504-67-8

Specification

CAS No. 7504-67-8
Molecular Formula C13H16O5
Molecular Weight 252.26 g/mol
IUPAC Name diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate
Standard InChI InChI=1S/C13H16O5/c1-4-17-12(15)9-6-8(3)11(14)10(7-9)13(16)18-5-2/h6-7,14H,4-5H2,1-3H3
Standard InChI Key JBFYCPSDSDQVMR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=C(C(=C1)C)O)C(=O)OCC
Canonical SMILES CCOC(=O)C1=CC(=C(C(=C1)C)O)C(=O)OCC

Introduction

Chemical Identity and Structural Characteristics

Diethyl 4-hydroxy-5-methylisophthalate, systematically named diethyl 4-hydroxy-5-methylbenzene-1,3-dicarboxylate, belongs to the class of substituted isophthalic acid esters. Its structure comprises a benzene ring with:

  • Two ethoxycarbonyl groups (–COOCH2_2CH3_3) at positions 1 and 3,

  • A hydroxyl group (–OH) at position 4,

  • A methyl group (–CH3_3) at position 5 .

The compound’s IUPAC name and structural formula are validated by PubChem entries, which confirm its molecular geometry and bond connectivity . The presence of polar ester and hydroxyl groups contributes to its moderate solubility in organic solvents like ethanol and dichloromethane, while its aromatic backbone ensures stability under ambient conditions.

Physicochemical Properties

Key physical and chemical properties of diethyl 4-hydroxy-5-methylisophthalate are summarized below:

PropertyValueSource
Molecular Weight252.26 g/mol
Density1.184 g/cm³
Boiling Point355.9°C at 760 mmHg
Flash Point129.3°C
Exact Mass252.10000
Topological Polar Surface Area72.83 Ų
LogP (Partition Coefficient)2.054

The compound’s high boiling point and low vapor pressure suggest limited volatility, making it suitable for reactions requiring prolonged heating. Its LogP value indicates moderate lipophilicity, which influences solubility in nonpolar media .

Synthesis and Production Methods

Trans-Esterification of Diesters

A patent by Croxall and Fegley (1950) outlines a trans-esterification approach using dimethyl 4-hydroxy-isophthalate and 4-hydroxy-isophthalic acid in the presence of an ion exchanger (e.g., Wofatite) and dioxane as a solvent. The reaction proceeds at elevated temperatures to yield the monoester intermediate, which is subsequently esterified with ethanol to produce the diethyl derivative .

Alkaline Hydrolysis

Alternative methods involve saponification of dimethyl esters using methanolic potassium hydroxide. For example, refluxing dimethyl 4-hydroxy-isophthalate with 0.421 N KOH in methanol for 50 hours yields the monoester, which is then reacted with ethyl iodide to form the diethyl ester . This method achieves a purity of >95%, as confirmed by sodium bicarbonate solubility tests .

Industrial-Scale Optimization

Large-scale production often employs continuous-flow reactors to enhance yield and reduce reaction time. Safety protocols emphasize the use of inert atmospheres (e.g., nitrogen) to prevent oxidative degradation during synthesis .

Reactivity and Functional Transformations

The compound’s hydroxyl and ester groups enable diverse chemical transformations:

  • Hydrolysis: Under acidic or basic conditions, the ethyl esters hydrolyze to form 4-hydroxy-5-methylisophthalic acid. This reaction is critical for generating pharmaceutical intermediates .

  • Amidation: Treatment with excess ammonia or primary amines at elevated temperatures produces mono- or diamides, which are precursors to antimicrobial agents .

  • Etherification: The hydroxyl group can undergo alkylation with methyl iodide or benzyl bromide, yielding derivatives with enhanced lipophilicity .

Industrial and Research Applications

Polymer Chemistry

Diethyl 4-hydroxy-5-methylisophthalate serves as a monomer in synthesizing polyesters and polyamides. Its rigid aromatic structure imparts thermal stability to polymers used in automotive and aerospace components .

Pharmaceutical Intermediates

The compound is a key intermediate in producing non-steroidal anti-inflammatory drugs (NSAIDs). Its hydroxyl group facilitates coupling with acetic acid derivatives to form active pharmaceutical ingredients (APIs) .

Specialty Chemicals

In agrochemistry, derivatives of this ester are explored as herbicide additives due to their ability to modulate solubility and bioavailability .

Analytical Characterization

Spectroscopic Methods

  • IR Spectroscopy: Strong absorbance at 1720 cm1^{-1} (C=O stretch) and 3400 cm1^{-1} (–OH stretch) .

  • 1^1H NMR: Peaks at δ 1.3 ppm (triplet, –CH2_2CH3_3), δ 4.3 ppm (quartet, –OCH2_2), and δ 6.8 ppm (singlet, aromatic H) .

Chromatographic Techniques

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm achieve baseline separation of impurities .

Comparative Analysis with Related Esters

PropertyDiethyl 4-Hydroxy-5-MethylisophthalateDimethyl IsophthalateDiethyl Phthalate
CAS Number7504-67-81459-93-484-66-2
Boiling Point (°C)355.9282298
Primary UsePolymer precursorPlasticizerPlasticizer
Toxicity ProfileSkin/IrritantLow toxicityEndocrine disruptor

This comparison underscores the unique role of hydroxyl and methyl substituents in altering reactivity and application compared to simpler phthalate esters .

Future Research Directions

  • Toxicokinetics: Evaluate absorption, distribution, and excretion in mammalian models.

  • Green Synthesis: Develop catalytic methods using ionic liquids or biocatalysts to reduce waste.

  • Polymer Applications: Explore copolymers with enhanced mechanical properties for 3D printing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator